molecular formula C11H21NO3 B179529 Tert-butyl (S)1-formyl-3-methylbutylcarbamate CAS No. 58521-45-2

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Cat. No. B179529
CAS RN: 58521-45-2
M. Wt: 215.29 g/mol
InChI Key: RQSBRFZHUKLKNO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (S)1-formyl-3-methylbutylcarbamate is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 .


Molecular Structure Analysis

The molecular structure of Tert-butyl (S)1-formyl-3-methylbutylcarbamate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Tert-butyl (S)1-formyl-3-methylbutylcarbamate has a predicted boiling point of 295.5±23.0 °C and a predicted density of 0.976±0.06 g/cm3 . Its pKa value is predicted to be 11.43±0.46 .

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl (S)1-formyl-3-methylbutylcarbamate is a compound that can serve as an intermediate in the synthesis of a wide range of chemical products. For instance, its structural characteristics make it valuable in the preparation of small molecule anticancer drugs, demonstrating a rapid and high yield synthetic method for producing such intermediates, which are crucial in developing potent therapeutic agents (Zhang et al., 2018). This underscores the compound's role in facilitating efficient routes to complex molecules, enhancing drug discovery and development processes.

Environmental Degradation Studies

In environmental science, research on related compounds, such as methyl tert-butyl ether (MTBE), has elucidated degradation pathways vital for understanding and mitigating pollution. Studies on the UV/H2O2 process degradation of MTBE have identified tert-butyl formate among the primary byproducts, highlighting the intricate reactions involved in breaking down ether contaminants in aqueous solutions (Stefan et al., 2000). Such research is critical for developing effective water treatment strategies and understanding the environmental fate of organic pollutants.

Drug Development and Medicinal Chemistry

In the realm of drug development, compounds structurally related to tert-butyl (S)1-formyl-3-methylbutylcarbamate are explored for their potential as scaffolds and intermediates in creating new therapeutics. For example, tert-butyl N-acetylcarbamate has been studied for its crystal structure and potential applications in developing pharmaceuticals, demonstrating the importance of such compounds in designing novel drugs with improved efficacy and safety profiles (Dawa El Mestehdi et al., 2022).

properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBRFZHUKLKNO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

Synthesis routes and methods

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